Welcome to the BenchChem Online Store!
molecular formula C11H9F2N3 B8467662 N3-(3,5-Difluorophenyl)-pyridine-2,3-diamine

N3-(3,5-Difluorophenyl)-pyridine-2,3-diamine

Cat. No. B8467662
M. Wt: 221.21 g/mol
InChI Key: LZPVEPHBJXVWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08575183B2

Procedure details

To a solution of (3,5-difluorophenyl)-(2-nitro-pyridin-3-yl)-amine (900 mg, 3.58 mmol) in EtOH (10.7 mL) was added stannous chloride dihydrate (3.23 g, 14.33 mmol) and 35% HCl (0.5 mL). The reaction mixture was stirred at 75° C. for 2 h, when it was basified using aqueous ammonia and extracted with EtOAc. The organic layer was dried over sodium sulfate and concentrated in vacuo to provide N3-(3,5-Difluorophenyl)-pyridine-2,3-diamine: 1H NMR (400 MHz, DMSO-d6) δ 5.703 (br s, 2H), 6.227-6.289 (m, 2H), 6.383-6.442 (m, 1H), 6.564-6.595 (m, 1H), 7.333 (dd, J=1.6 Hz, J=1.6 Hz, 1H), 7.784-7.791 (m, 2H); LC-MS (ESI) m/z 222.0 [M+H]+.
Quantity
900 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
3.23 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[C:11]([N+:16]([O-])=O)=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:5]=[C:6]([F:8])[CH:7]=1.Cl.N>CCO>[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[C:11]([NH2:16])=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)NC=1C(=NC=CC1)[N+](=O)[O-]
Name
stannous chloride dihydrate
Quantity
3.23 g
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
10.7 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 75° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)NC=1C(=NC=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.